molecular formula C14H15N B1585070 2,2-Diphenylethylamine CAS No. 3963-62-0

2,2-Diphenylethylamine

Cat. No. B1585070
CAS RN: 3963-62-0
M. Wt: 197.27 g/mol
InChI Key: RXMTUVIKZRXSSM-UHFFFAOYSA-N
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Description

2,2-Diphenylethylamine is an organic compound with the formula (C6H5)2CHCH2NH2 . It is used as a precursor for the synthesis of (S)- and ®-1-(1,2-diphenylethyl)piperidine .


Synthesis Analysis

2,2-Diphenylethylamine can be synthesized from the reduction of benzyl cyanide with sodium in ethanol . Other synthetic methods include benzyl cyanide reduction with hydrogen over a Raney nickel catalyst and the reduction of β-nitrostyrene with lithium aluminum hydride .


Molecular Structure Analysis

The molecular structure of 2,2-Diphenylethylamine is represented by the linear formula (C6H5)2CHCH2NH2 . It has a molecular weight of 197.28 .


Chemical Reactions Analysis

2,2-Diphenylethylamine is used as a precursor for the synthesis of (S)- and ®-1-(1,2-diphenylethyl)piperidine . More research is needed to fully understand the chemical reactions involving 2,2-Diphenylethylamine.


Physical And Chemical Properties Analysis

2,2-Diphenylethylamine is a solid substance with a melting point of 48-49 °C (lit.) . It has a molecular weight of 197.28 .

Scientific Research Applications

Analytical and Synthetic Chemistry

  • Diphenidine and Isomers : Substances with the diphenylethylamine nucleus, like diphenidine, have been studied for their dissociative properties. Detailed analytical data, including preparation and characterization of diphenidine and its isomer 1-(2,2-diphenylethyl)piperidine, have been explored. These studies include various analytical characterizations like high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy, enhancing the understanding of dissociative agents (Wallach et al., 2015).

Pharmacological Research

  • Analgesic Action Studies : Diphenylethylamine compounds have been tested for their analgesic properties. Early studies indicated that compounds like diphenylethylamine and hydroxy-diphenylethylamine could relieve pain in patients with malignant disease, although later studies did not demonstrate analgesic action using different methods (Dodds et al., 1945).
  • Non-Stimulant Anorectics : Some 1,2-diphenylethylamines have been synthesized and tested as potential non-stimulant anorectics. This research found that certain compounds were potent anorectics without stimulating motor activity (Ghosh et al., 1978).

Materials Science and Spectroscopy

  • Study of Excitonic Levels : The first excited singlet state of 2,2-diphenylethylamine (DPEA) exhibits small exciton splitting. Studies in this area focus on the lifetimes of the upper and lower excitonic levels of DPEA and their response to solvent polarity, contributing to the understanding of molecular interactions and exciton dynamics (Jana et al., 1990).

Molecular and Organic Chemistry

  • Synthesis of Circularly Polarized Luminescent Materials : Research involving oxygen-bridged diphenylnaphthylamine, which contains 2,2-diphenylethylamine structures, has been conducted for developing circularly polarized luminescent materials. This study illustrates the potential of these compounds in creating materials with tunable emission colors covering the entire visible spectrum (Nishimura et al., 2017).

Safety And Hazards

2,2-Diphenylethylamine is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored in a well-ventilated place and kept in a tightly closed container .

properties

IUPAC Name

2,2-diphenylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N/c15-11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14H,11,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXMTUVIKZRXSSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00192732
Record name 2,2-Diphenylethylamine
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Molecular Weight

197.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2,2-Diphenylethylamine

CAS RN

3963-62-0
Record name 2,2-Diphenylethylamine
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Record name 2,2-Diphenylethylamine
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Record name 2,2-Diphenylethylamine
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Record name 2,2-DIPHENYLETHYLAMINE
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Synthesis routes and methods I

Procedure details

Prepared, analogously to Example 13a) but using dichloromethane as solvent instead of tetrahydrofuran and without using triethylamine, from 4-[[[(2,2-diphenylethyl)amino]carbonyl]amino]benzenemethylamine (mp.: 161°-163° C.; obtained from 4-cyanophenylisocyanate and 2,2-diphenylethylamine via N-(4-cyanophenyl-N'-(2,2-diphenylethyl)-urea, mp.: 235°-237° C., and finally by catalytic hydrogenation in the presence of Raney nickel and ammonia), (R)-N5 -[amino(nitroimino)methyl]-N2 -(diphenylacetyl)-ornithine, DCC and HOBt in a yield of 48% of theory.
Quantity
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4-[[[(2,2-diphenylethyl)amino]carbonyl]amino]benzenemethylamine
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Synthesis routes and methods II

Procedure details

To a solution of oxime 52 (4.0 g, 18.9 mmol) in THF (50 mL) was added LiAlH4 (1.0 M solution in THF, 28.3 mL, 28.3 mmol) at 0° C. and the mixture was stirred at room temperature for 4 hours. Sodium sulfate decahydrate was added and the reaction was stirred for an additional hour. The solids were filtered and the filtrate was concentrated under reduced pressure to give 53 (3.14 g, 84%) as a yellow oil.
Name
oxime
Quantity
4 g
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reactant
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28.3 mL
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50 mL
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Yield
84%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
268
Citations
ML Berger, A Schweifer, P Rebernik… - Bioorganic & medicinal …, 2009 - Elsevier
We resolved 1,2-diphenylethylamine (DPEA) into its (S)- and (R)-enantiomer and used them as precursors for synthesis of (S)- and (R)-1-(1,2-diphenylethyl)piperidine, flexible …
Number of citations: 39 www.sciencedirect.com
T Akitsu, Y Einaga - Acta Crystallographica Section C: Crystal …, 2005 - scripts.iucr.org
The crystal structures of the title compounds, [Cu(C15H11N2O2)2(C14H15N)2] and [Cu(C15H11N2O2)2(C14H15N)2]·2CHCl3, respectively, have been determined. The red disolvate …
Number of citations: 25 scripts.iucr.org
J Wallach, PV Kavanagh, G McLaughlin… - Drug Testing and …, 2015 - Wiley Online Library
Substances with the diphenylethylamine nucleus represent a recent addition to the product catalog of dissociative agents sold as ‘research chemicals’ on the Internet. Diphenidine, ie 1‐…
P Jana, GK Mallik, T Ganguly, SB Banerjee - Journal of luminescence, 1990 - Elsevier
The first excited singlet state of 2,2-diphenylethylamine (DPEA) shows a small exciton splitting of about 137 cm -1 . The measured lifetimes of the upper and lower excitonic levels are τ …
Number of citations: 6 www.sciencedirect.com
MH Doll - 1970 - scholarworks.calstate.edu
pounds are formed. These observations prompted an investigation of the pyrolysi& of this and related amines. Preliminary work consisted of a literature study to determine if any similar …
Number of citations: 3 scholarworks.calstate.edu
DDM Wayner, L Gravelle - Tetrahedron letters, 1988 - Elsevier
Tetrahedron Letters,Vol.29,No.4,pp 431-434,1988 Printed in Great Britain 0040-4039/88 $3.00 + .Oo Pergamon Journals Ltd. PHOTOSO Page 1 Tetrahedron Letters,Vol.29,No.4,pp …
Number of citations: 3 www.sciencedirect.com
S Sujarania, TA Sironmani, A Ramu - Digest Journal of Nanomaterials …, 2012 - chalcogen.ro
Schiff bases are an important class of compounds in medicinal and pharmaceutical field. Also Schiff bases and their complexes have been used as biological models to understand the …
Number of citations: 18 www.chalcogen.ro
LJ Andrews, RM Keefer - Journal of the American Chemical …, 1955 - ACS Publications
Notes 2545 in the acid extract and 14 g. of crude material in the basic extract. Thelatter was purified by fractional distillation through a 12-inch column under reduced pressure and there …
Number of citations: 7 pubs.acs.org
S Elliott, R Forensics - core.ac.uk
Substances with the diphenylethylamine nucleus represent a recent addition to the product catalog of dissociative agents sold as research chemicals on the Internet. Diphenidine, ie 1-(1…
Number of citations: 0 core.ac.uk
MF Hawthorne, FJ Lalor, T Paxson - Journal of the American …, 1971 - ACS Publications
Six methylamine-di (para-substituted phenyl) boraneshave been synthesized and subjected to nucleo-philic displacement reactions with 2, 2-diphenylethylamine in diglyme solution. All …
Number of citations: 24 pubs.acs.org

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